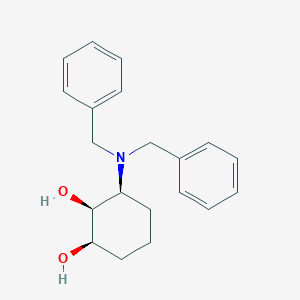

rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol

Description

rel-(1R,2S,3S)-3-(Dibenzylamino)cyclohexane-1,2-diol (CAS: 868771-01-1) is a stereochemically complex cyclohexane derivative featuring a dibenzylamino group at position 3 and hydroxyl groups at positions 1 and 2. Its molecular formula is C₂₆H₃₁NO₂, with a molecular weight of 389.53 g/mol . The compound is structurally related to cyclitol derivatives, which are known for their roles in medicinal chemistry and chiral synthesis.

Key applications of this compound are inferred from its structural analogs, which are often used as intermediates in pharmaceuticals or ligands for asymmetric catalysis .

Properties

Molecular Formula |

C20H25NO2 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol |

InChI |

InChI=1S/C20H25NO2/c22-19-13-7-12-18(20(19)23)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,22-23H,7,12-15H2/t18-,19+,20-/m0/s1 |

InChI Key |

LCYFRMAJUZEBOV-ZCNNSNEGSA-N |

Isomeric SMILES |

C1C[C@@H]([C@@H]([C@@H](C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

C1CC(C(C(C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol” typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via hydroboration-oxidation or other hydroxylation reactions.

Attachment of the Dibenzylamino Group: The dibenzylamino group can be attached through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to modify the functional groups or the cyclohexane ring.

Substitution: The dibenzylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Modified cyclohexane derivatives.

Substitution Products: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Chiral Catalysts: Employed in asymmetric synthesis due to its chiral nature.

Biology

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Receptor Binding Studies: Investigated for its binding affinity to various biological receptors.

Medicine

Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

Industry

Material Science: Utilized in the development of new materials with specific properties.

Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of “rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through competitive inhibition, allosteric modulation, or receptor binding, leading to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

rel-(1R,2S,3S,4R,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol

- Molecular Formula : C₃₄H₃₆O₆

- Molecular Weight : 540.65 g/mol

- Key Features: Contains four benzyloxy groups instead of a dibenzylamino group. The increased hydrophobicity from benzyl ethers enhances its utility in organic synthesis as a protective group intermediate.

- Applications : Used in chiral catalyst preparation and as a building block for glycosidase inhibitors .

rel-(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine

- Molecular Formula : C₂₀H₂₆N₂

- Molecular Weight : 294.44 g/mol

- Key Features : A diamine derivative without hydroxyl groups. The absence of diol functionality limits its hydrogen-bonding capacity but makes it suitable for coordinating metals in catalytic complexes.

- Applications : Acts as a ligand in transition metal catalysts for asymmetric hydrogenation .

cis-3,5-Cyclohexadiene-1,2-diol (cis-1,2-Dihydrocatechol)

Data Table: Structural and Functional Comparison

Biological Activity

rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol is a compound of interest due to its potential biological activities. This compound, with the CAS number 868771-06-6 and molecular formula CHNO, has been investigated for its pharmacological properties, particularly in the context of its interactions with biological systems.

- Molecular Weight : 311.41 g/mol

- Structure : The compound features a cyclohexane ring substituted with a dibenzylamino group and two hydroxyl groups at positions 1 and 2.

Biological Activity Overview

The biological activity of rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol has been explored in various studies focusing on its potential effects on cellular processes, including cytotoxicity and enzyme inhibition.

Cytotoxicity

Recent studies have demonstrated that compounds similar to rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol exhibit cytotoxic effects on various cancer cell lines. For instance:

- The compound showed submicromolar cytotoxic activity against B16 melanoma cells, indicating its potential as an anticancer agent .

- A comparative analysis revealed that the enantiomerically pure forms of related compounds did not significantly differ in cytotoxic activity compared to their racemic counterparts .

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor of specific enzymes involved in cancer progression:

- Molecular docking studies suggest that rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol interacts with the colchicine binding site of tubulin, which is crucial for microtubule dynamics in cancer cells .

- Inhibition of tubulin polymerization was observed with related compounds, supporting the hypothesis that this compound could exert antivascular activities through similar mechanisms .

Case Studies

Several case studies have highlighted the biological implications of rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol:

| Study | Findings |

|---|---|

| Study 1: Cytotoxicity Assessment | Demonstrated significant cytotoxic effects on B16 melanoma cells at submicromolar concentrations. |

| Study 2: Enzyme Interaction | Showed that the compound inhibits tubulin polymerization in vitro, suggesting potential for cancer treatment. |

| Study 3: Molecular Docking | Confirmed binding affinity to the colchicine site on tubulin via computational modeling. |

The proposed mechanism of action for rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol involves:

- Binding to Tubulin : The compound's structure allows it to bind effectively to tubulin's colchicine site.

- Inhibition of Microtubule Dynamics : By inhibiting tubulin polymerization, the compound disrupts normal mitotic processes in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.